molecular formula C14H7FO4 B10832194 2-Acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione

2-Acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione

Cat. No.: B10832194
M. Wt: 258.20 g/mol
InChI Key: RPCXZIRGAHYOKZ-UHFFFAOYSA-N
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Description

PMID26394986-Compound-54 is a small molecular drug that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit specific signal transducers and activators of transcription, making it a promising candidate for various medical and industrial applications .

Preparation Methods

The synthesis of PMID26394986-Compound-54 involves several steps, including the reaction of a phosphine-containing compound with 3-substituted-1,4,2-dioxazole-5-ketone under the condition of an iron catalyst. This method allows for the generation of P-N bond-containing compounds, such as amido phosphine, imino phosphoramide, and phosphoramide . The industrial production methods for this compound are still under research, but the use of cheap halogenated iron as a catalyst makes the process cost-effective and scalable.

Chemical Reactions Analysis

PMID26394986-Compound-54 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron catalysts, phosphine-containing compounds, and 3-substituted-1,4,2-dioxazole-5-ketone . The major products formed from these reactions are P-N bond-containing compounds, which have significant applications in the synthesis of phosphorus/nitrogen ligands.

Scientific Research Applications

PMID26394986-Compound-54 has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various phosphorus/nitrogen ligands. In biology, it has shown potential as an inhibitor of specific signal transducers and activators of transcription, making it a candidate for cancer research and treatment . In medicine, it is being explored for its potential to regulate cellular responses to interleukins and other growth factors . Additionally, its industrial applications include the synthesis of complex organic compounds and the development of new materials.

Mechanism of Action

The mechanism of action of PMID26394986-Compound-54 involves the inhibition of signal transducers and activators of transcription, specifically STAT3. This compound mediates cellular responses to interleukins, KITLG/SCF, LEP, and other growth factors. Once activated, it recruits coactivators to the promoter region of the target gene, thereby regulating the expression of key genes involved in cell cycle progression and inflammatory responses .

Properties

Molecular Formula

C14H7FO4

Molecular Weight

258.20 g/mol

IUPAC Name

2-acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H7FO4/c1-6(16)11-5-10-12(17)8-3-2-7(15)4-9(8)13(18)14(10)19-11/h2-5H,1H3

InChI Key

RPCXZIRGAHYOKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)F

Origin of Product

United States

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